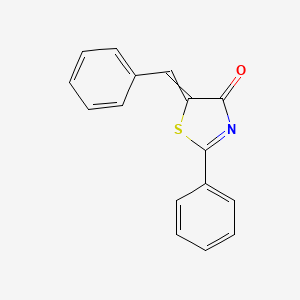
(5Z)-2-Phenyl-5-(phenylmethylene)-4(5H)-thiazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-2-Phenyl-5-(phenylmethylene)-4(5H)-thiazolone is a heterocyclic compound that belongs to the thiazolone family It is characterized by a thiazole ring fused with a phenyl group and a phenylmethylene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-2-Phenyl-5-(phenylmethylene)-4(5H)-thiazolone typically involves the reaction of thioamides with α,β-unsaturated carbonyl compounds. One common method includes the cyclization of N-phenylthiourea with cinnamaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired thiazolone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylmethylene group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazolone ring.
Reduction: Reduced forms of the thiazolone, potentially leading to thiazolidinones.
Substitution: Substituted thiazolones with different functional groups replacing the phenylmethylene group.
Aplicaciones Científicas De Investigación
(5Z)-2-Phenyl-5-(phenylmethylene)-4(5H)-thiazolone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (5Z)-2-Phenyl-5-(phenylmethylene)-4(5H)-thiazolone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Thiazolidinones: These compounds have a similar thiazole ring but differ in the saturation of the ring and the substituents attached.
Benzothiazoles: These compounds have a benzene ring fused to a thiazole ring, differing in the position and nature of substituents.
Uniqueness: (5Z)-2-Phenyl-5-(phenylmethylene)-4(5H)-thiazolone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its phenylmethylene group provides additional sites for chemical modification, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H11NOS |
|---|---|
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
5-benzylidene-2-phenyl-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H11NOS/c18-15-14(11-12-7-3-1-4-8-12)19-16(17-15)13-9-5-2-6-10-13/h1-11H |
Clave InChI |
KKEFLNHDPALKGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=O)N=C(S2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,4-Dimethoxyphenyl)-4-(methylsulfanyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14176619.png)
silane](/img/structure/B14176625.png)
![(2-Fluoro-5-hydroxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14176627.png)
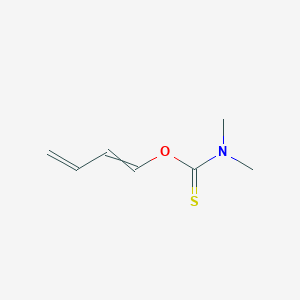
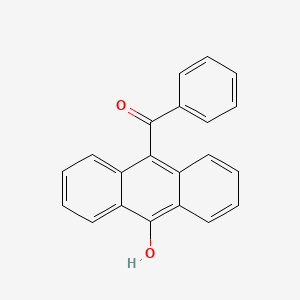
![Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]-](/img/structure/B14176644.png)
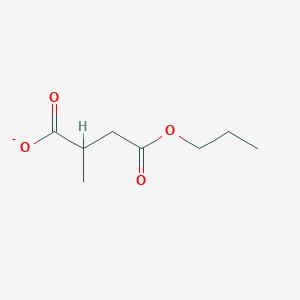

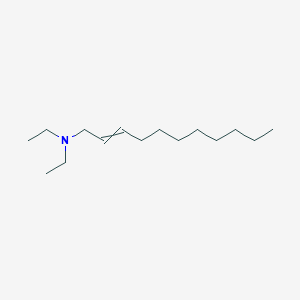
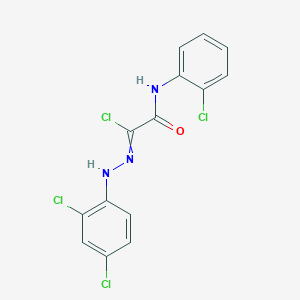
![7-(2-Phenylethyl)-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14176660.png)
![5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine](/img/structure/B14176663.png)
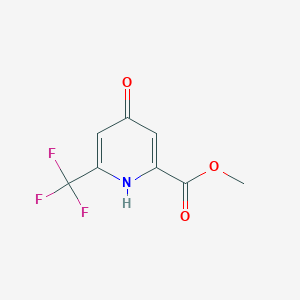
![9-Cyclopentyl-2-methyl-7-(trifluoromethyl)-9h-pyrimido[4,5-b]indole](/img/structure/B14176673.png)
